N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-16(20)18-13-7-8-14(15(11-13)22-3)19-9-5-4-6-17(19)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQDLMLSKJNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the Butanamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-4-Oxo-4-(3-Oxopiperazin-1-yl)Butanamide
Key Differences :
- Heterocyclic Substituent: The analog replaces the 2-oxopiperidinyl group with a 3-oxopiperazinyl ring, introducing an additional nitrogen atom.
- Pharmacokinetics : Piperazine derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to cytochrome P450 oxidation. However, the basic nitrogen in piperazine may alter tissue distribution.
- Synthesis Complexity : The piperazinyl group may require more complex synthetic steps, such as coupling with protected piperazine intermediates, compared to the straightforward lactam formation in the target compound .
Benzamide Derivatives (e.g., Mepronil, Fenfuram)
Key Differences :
- Substituent Profile : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) feature simpler benzamide backbones. The target compound’s 2-oxopiperidinyl and methoxy groups provide a more complex electronic environment, likely enhancing target selectivity.
- The branched 3-methylbutanamide may offer steric advantages in binding pocket interactions .
BMS-337197 (IMPDH Inhibitor)
Key Differences :
- Heterocyclic Motifs: BMS-337197 incorporates an oxazole ring and morpholinoacetamide group, contrasting with the target compound’s 2-oxopiperidinyl and methoxy-phenyl groups. The oxazole’s electron-withdrawing nature may reduce electron density in the aromatic system, affecting binding affinity.
- Target Specificity: BMS-337197 inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. The target compound’s amide and lactam groups could position it for similar enzymatic interactions but with distinct potency due to structural variations .
N-[3-(3-Methoxyphenyl)-3-Phenylpropyl]Butanamide
Key Differences :
- Alkyl Chain Structure : This analog features a propyl chain with phenyl substituents, increasing lipophilicity (logP) compared to the target compound’s 3-methylbutanamide. Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Structural and Functional Data Table
| Compound Name | Key Substituents | logP (Predicted) | Hydrogen-Bond Acceptors | Target Applications |
|---|---|---|---|---|
| Target Compound | 3-Methoxy, 4-(2-oxopiperidinyl), 3-methylbutanamide | 2.8 | 4 | Enzyme inhibition, drug design |
| N-(3-Methoxyphenyl)-4-oxo-4-(3-oxopiperazinyl)butanamide | 3-Methoxy, 4-(3-oxopiperazinyl) | 1.9 | 6 | High-polarity therapeutics |
| Mepronil | 3-Isopropoxy, 2-methylbenzamide | 3.5 | 3 | Antifungal agrochemical |
| BMS-337197 | Oxazole, morpholinoacetamide | 2.2 | 7 | IMPDH inhibition |
Research Findings and Implications
- Solubility vs. Permeability : The target compound’s 2-oxopiperidinyl group balances moderate solubility (via lactam hydrogen bonding) and permeability (via methoxy hydrophobicity), making it suitable for oral bioavailability .
- Synthetic Feasibility: The target compound’s synthesis likely involves amide coupling between 3-methoxy-4-(2-oxopiperidin-1-yl)aniline and 3-methylbutanoyl chloride, a process analogous to methods used for phthalimide derivatives .
Biological Activity
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound has been studied for various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of the findings from different studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives containing the oxopiperidine moiety, with findings indicating significant antibacterial and antifungal activities.
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.011 | 0.045 |
| Bacillus cereus | 0.008 | 0.020 |
| Candida albicans | 0.004 | 0.012 |
In a comparative study, compounds similar to this compound exhibited better activity than traditional antibiotics such as ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines.
Case Study: HeLa Cell Line
A study reported that derivatives of the oxopiperidine structure demonstrated significant cytotoxic effects against HeLa cells:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Reference Compound | 25.0 |
The results indicated that the compound was more effective than some existing chemotherapeutics, suggesting its potential as a lead compound for further development .
The biological activities are believed to arise from the compound's ability to interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Molecular docking studies have suggested that the oxopiperidine moiety may enhance binding affinity to these targets .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the piperidine ring and substitution patterns on the phenyl group significantly influence biological activity. The presence of a methoxy group at the para position of the phenyl ring appears to enhance both antibacterial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
